Macarpine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Macarpine is a benzophenanthridine alkaloid that is sanguinarine bearing two methoxy substituents. It is a benzophenanthridine alkaloid and an organic cation. It derives from a hydride of a sanguinarine.
Scientific Research Applications
Live Cell Imaging and Flow Cytometry
Macarpine has been introduced as a novel cell-permeant DNA dye useful for live cell imaging and flow cytometry sorting. Its ability to interact with DNA and its fluorescence properties make it an effective supravital DNA probe for these purposes (Slaninová et al., 2016).
Enhancement in Plant Cell Cultures
Research focused on enhancing this compound production in Eschscholzia Californica suspension cultures has shown that salicylic acid elicitation and precursor supplementation can effectively stimulate its production, demonstrating the potential for increased yield in plant-based production systems (Balažová et al., 2020).
Cytotoxicity and Synthetic Approaches
Studies on the synthesis of this compound have highlighted its cytotoxicity properties, particularly in the context of tumor cell lines. Developing synthetic routes for this compound and its analogs is an area of ongoing research, with implications for cancer research and treatment (Ishikawa et al., 1995).
Spectral Properties and DNA Binding
This compound's spectral properties and its interaction with DNA have been extensively studied. These properties are utilized in analytical and biochemical research, particularly in understanding the interaction of such alkaloids with biomolecules (Rájecký et al., 2015).
Fluorescent Probing and Antiproliferative Effects
This compound has been noted for its strong antiproliferative effects on cancer cell lines and is seen as a promising fluorescent probe for cell nuclei labeling and cell cycle visualization in microscopy and flow cytometry (Šebrlová et al., 2014).
Enzymatic Role in Alkaloid Biosynthesis
Research has uncovered enzymes involved in the biosynthesis of this compound in plants, adding to the understanding of its production and potentially guiding efforts in biotechnological synthesis (Kammerer et al., 1994).
Properties
Molecular Formula |
C22H18NO6+ |
---|---|
Molecular Weight |
392.4 g/mol |
IUPAC Name |
11,15-dimethoxy-24-methyl-5,7,18,20-tetraoxa-24-azoniahexacyclo[11.11.0.02,10.04,8.014,22.017,21]tetracosa-1(13),2,4(8),9,11,14,16,21,23-nonaene |
InChI |
InChI=1S/C22H18NO6/c1-23-8-14-20(18(25-3)7-19-22(14)29-10-28-19)13-6-15(24-2)11-4-16-17(27-9-26-16)5-12(11)21(13)23/h4-8H,9-10H2,1-3H3/q+1 |
InChI Key |
SBVRPBAVNZNLKX-UHFFFAOYSA-N |
SMILES |
C[N+]1=CC2=C3C(=CC(=C2C4=C1C5=CC6=C(C=C5C(=C4)OC)OCO6)OC)OCO3 |
Canonical SMILES |
C[N+]1=CC2=C3C(=CC(=C2C4=C1C5=CC6=C(C=C5C(=C4)OC)OCO6)OC)OCO3 |
Synonyms |
macarpine |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.